6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved through a multi-step process. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction forms the thiophene ring system, which is then further functionalized to introduce the nitrobenzylideneamino group.
Gewald Reaction: Propionaldehyde, sulfur, and malononitrile are reacted to form 2-amino-5-methylthiophene-3-carbonitrile.
Functionalization: The amino group is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to the desired benzothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, such as LIMK1 and PIM kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these kinases, the compound can disrupt actin polymerization and prevent the metastatic potential of tumor cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: A precursor in the synthesis of the target compound.
3-Aminobenzo[b]thiophene: Another benzothiophene derivative with potential biological activity.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: A structurally similar compound with different substituents.
Uniqueness
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzylideneamino group and the carbonitrile group makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-2-[(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-14-15(9-18)17(23-16(14)7-11)19-10-12-3-2-4-13(8-12)20(21)22/h2-4,8,10-11H,5-7H2,1H3 |
InChI Key |
DSJFAMFVHSOGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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